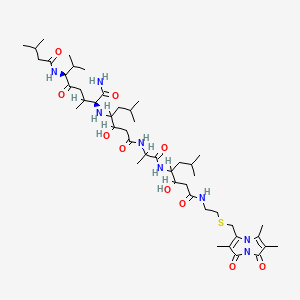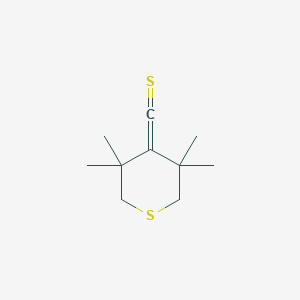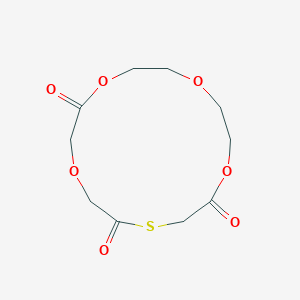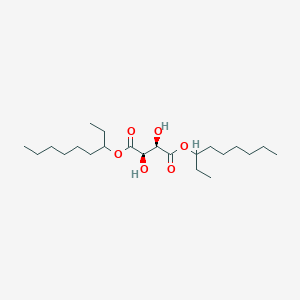![molecular formula C17H23OPSi B14428683 Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- CAS No. 78887-81-7](/img/structure/B14428683.png)
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various fields, including catalysis and organic synthesis. Its unique structure, which includes an ethoxydimethylsilyl group, imparts distinct chemical properties that make it valuable in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorodiphenylphosphine with an ethoxydimethylsilyl Grignard reagent can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The ethoxydimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical reactions. The phosphorus atom serves as a nucleophilic center, facilitating the formation of metal-phosphine complexes that are crucial in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldiphenylphosphine: Similar in structure but lacks the ethoxydimethylsilyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in applications where other phosphines may not be as effective .
Eigenschaften
CAS-Nummer |
78887-81-7 |
|---|---|
Molekularformel |
C17H23OPSi |
Molekulargewicht |
302.42 g/mol |
IUPAC-Name |
[ethoxy(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C17H23OPSi/c1-4-18-20(2,3)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
InChI-Schlüssel |
NBBFKOVTVMIXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


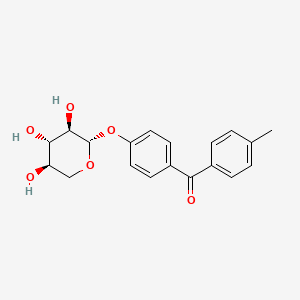
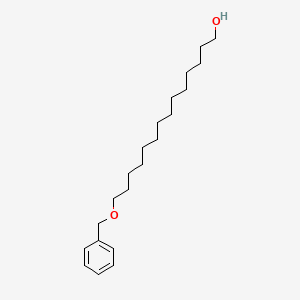
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

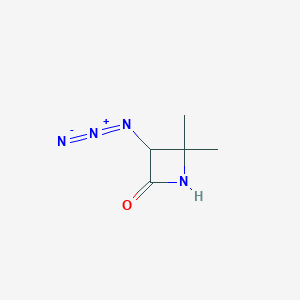
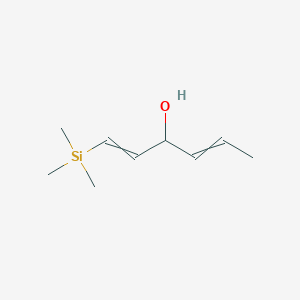
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
